molecular formula C8H9BrN2O2 B2757258 3-Bromo-N,N-dimethyl-2-nitroaniline CAS No. 860533-15-9

3-Bromo-N,N-dimethyl-2-nitroaniline

Cat. No.: B2757258
CAS No.: 860533-15-9
M. Wt: 245.076
InChI Key: VSDDRSYPXAIHOM-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H9BrN2O2 It is characterized by the presence of a bromine atom, a nitro group, and a dimethylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-dimethyl-2-nitroaniline typically involves a multi-step process starting from benzene. The key steps include nitration, bromination, and amination:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-dimethyl-2-nitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

3-Bromo-N,N-dimethyl-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom and dimethylamino group can engage in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N,N-dimethyl-2-nitroaniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-bromo-N,N-dimethyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10(2)7-5-3-4-6(9)8(7)11(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDDRSYPXAIHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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